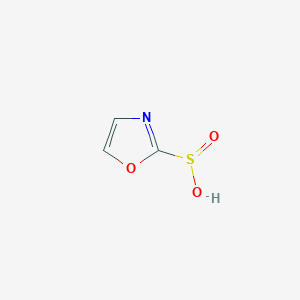
Oxazole-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole-2-sulfinicacid is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazole-2-sulfinicacid can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® for the cyclization of β-hydroxy amides . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound often involves flow synthesis techniques, which provide a safer and more efficient process compared to batch synthesis. This method employs a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
Oxazole-2-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, and bromotrichloromethane are commonly used for oxidative aromatization.
Reduction: Specific reducing agents and conditions for this compound are less documented but can involve standard reduction protocols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, with positions C4 and C5 being the most reactive.
Major Products
The major products formed from these reactions include various oxazole derivatives, which are valuable intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
Oxazole-2-sulfinicacid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, oxazole derivatives are known for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . In industrial applications, oxazole compounds are used in the synthesis of polymers and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of oxazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The compound can bind to a wide spectrum of receptors and enzymes through non-covalent interactions, leading to its diverse biological activities . For example, oxazole derivatives have been shown to inhibit specific enzymes involved in bacterial and viral replication, making them effective antimicrobial agents .
Comparison with Similar Compounds
Oxazole-2-sulfinicacid can be compared with other similar compounds such as oxazoline, thiazole, and imidazole . While all these compounds share a five-membered ring structure with heteroatoms, this compound is unique due to its specific substitution pattern and the presence of a sulfinic acid group. This uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- Oxazoline
- Thiazole
- Imidazole
- Isoxazole
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in the synthesis of biologically active molecules and industrially important compounds.
Properties
Molecular Formula |
C3H3NO3S |
|---|---|
Molecular Weight |
133.13 g/mol |
IUPAC Name |
1,3-oxazole-2-sulfinic acid |
InChI |
InChI=1S/C3H3NO3S/c5-8(6)3-4-1-2-7-3/h1-2H,(H,5,6) |
InChI Key |
SXPPYPZCSWKVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-D][1,2,4]triazine](/img/structure/B15246849.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)

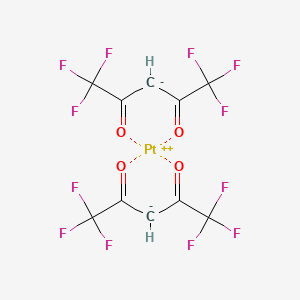
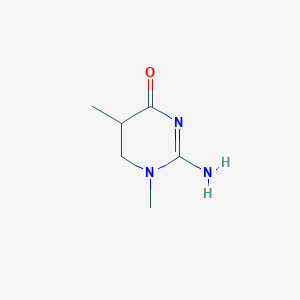
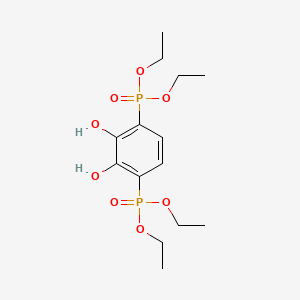
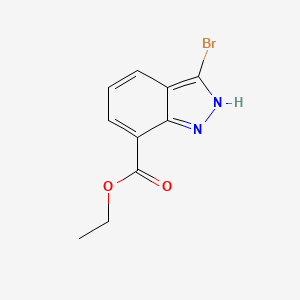



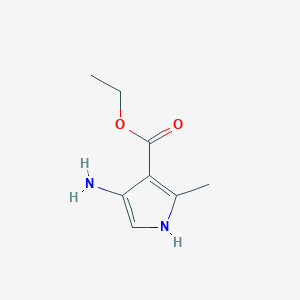
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)

